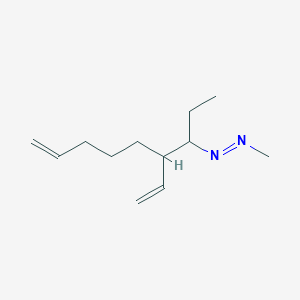
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a complex hydrocarbon chain with ethenyl and nonenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain can be synthesized through a series of alkylation and dehydrogenation reactions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrogen-containing compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known diazene with applications in molecular switches and photoresponsive materials.
Hydrazones: Compounds with a similar nitrogen-nitrogen double bond, used in various chemical and biological applications.
Uniqueness
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is unique due to its specific hydrocarbon chain structure and the presence of both ethenyl and nonenyl groups, which may impart distinct chemical and physical properties.
Properties
CAS No. |
62858-18-8 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
4-ethenylnon-8-en-3-yl(methyl)diazene |
InChI |
InChI=1S/C12H22N2/c1-5-8-9-10-11(6-2)12(7-3)14-13-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI Key |
IVSPCSHPUOCOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCCC=C)C=C)N=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















